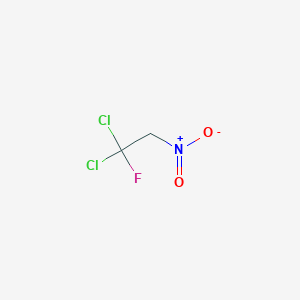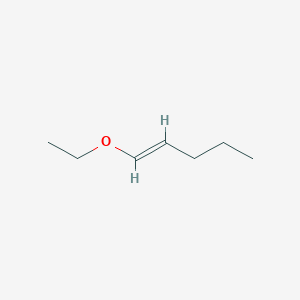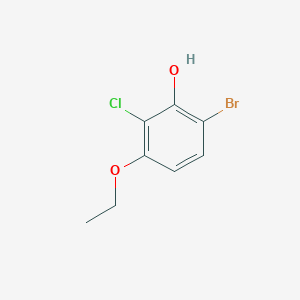
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH
Overview
Description
“Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH” is a peptide that is the most efficient substrate for cathepsin B and is highly selective for this enzyme among lysosomal cysteine proteases . After it is hydrolyzed, aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) are released .
Molecular Structure Analysis
The molecular weight of “Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH” is 928.00 and its formula is C41H61N13O12 . The sequence is {Abz}-Gly-Ile-Val-Arg-Ala-{Lys(Dnp)} .Chemical Reactions Analysis
When “Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH” is hydrolyzed, aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) are released . The product of this hydrolysis reaction, Abz-SAS, is fluorescent under ultraviolet light and can emit a fluorescent signal .Scientific Research Applications
Enzyme Substrate
Abz-GIVRAK(Dnp) is known to be the most efficient substrate for cathepsin B , a lysosomal cysteine protease . This makes it particularly useful in studies involving this enzyme, as it allows researchers to observe and measure the activity of cathepsin B with high precision.
Protease Research
Given its selectivity for cathepsin B among lysosomal cysteine proteases , Abz-GIVRAK(Dnp) is a valuable tool in protease research. It can help scientists understand the role of these enzymes in various biological processes and diseases.
Biochemical Assays
In biochemical assays, Abz-GIVRAK(Dnp) can be used to monitor the activity of cathepsin B . The hydrolysis of this peptide by the enzyme leads to the release of specific products that can be easily detected and quantified.
Mechanism of Action
Target of Action
The primary target of the compound Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is cathepsin B , a lysosomal cysteine protease . This enzyme plays a crucial role in protein degradation and turnover within cells, particularly in the lysosome, a cellular organelle involved in breaking down and recycling various substances in the cell.
Mode of Action
Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH acts as a substrate for cathepsin B . It is highly selective for this enzyme among lysosomal cysteine proteases . The compound is hydrolyzed by cathepsin B, leading to the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrobenzoyl (Dnp) .
Result of Action
The hydrolysis of Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH by cathepsin B results in the release of Abz-SAS and Dnp . The product of this hydrolysis reaction, Abz-SAS, is fluorescent under ultraviolet light and can emit a fluorescent signal . This fluorescence can be used as a readout for the activity of cathepsin B.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPRCWUGMJJJZ-PLPDKLJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abz-gly-ile-val-arg-ala-lys(dnp)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)





![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)





